cis-Emodin bianthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Emodin bianthrone is a chemical compound with the molecular formula C30H22O8 and a molar mass of 510.49 g/mol . It is a yellow crystalline powder that is soluble in some organic solvents, such as dimethyl sulfoxide . This compound has applications in the field of medicine, particularly for its anti-tumor, antibacterial, and anti-inflammatory properties .
Preparation Methods
Cis-Emodin bianthrone can be synthesized through the oxidation of Emodin, which is extracted from natural sources like Rheum officinale . The synthetic route involves the oxidation of Emodin to obtain O-anthrone, followed by a cis-isomerization reaction to generate this compound . The compound is stable in acetone solution when exposed to air .
Chemical Reactions Analysis
Cis-Emodin bianthrone undergoes various chemical reactions, including oxidation and isomerization . Common reagents used in these reactions include oxidizing agents for the initial oxidation step and specific conditions to promote cis-isomerization . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Cis-Emodin bianthrone has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-Emodin bianthrone involves its interaction with molecular targets and pathways that contribute to its biological effects. For instance, it has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . This inhibition can contribute to its potential use in managing type 2 diabetes . Additionally, it interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase, promoting cell survival .
Comparison with Similar Compounds
Cis-Emodin bianthrone is a highly condensed oxygen-containing emodin anthrone derivative . Similar compounds include:
Trans-Emodin bianthrone: Another isomer of Emodin bianthrone with similar properties but different spatial configuration.
Emodin-physcion bianthrone: Identified as a potent PTP1B inhibitor with applications in diabetes management.
This compound is unique due to its specific isomeric form and stability in acetone solution when exposed to air .
Properties
Molecular Formula |
C30H22O8 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(10R)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O8/c1-11-3-15-23(17-7-13(31)9-21(35)27(17)29(37)25(15)19(33)5-11)24-16-4-12(2)6-20(34)26(16)30(38)28-18(24)8-14(32)10-22(28)36/h3-10,23-24,31-36H,1-2H3/t23-,24+ |
InChI Key |
UUXPVUHOWQPCSC-PSWAGMNNSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=C(C=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.